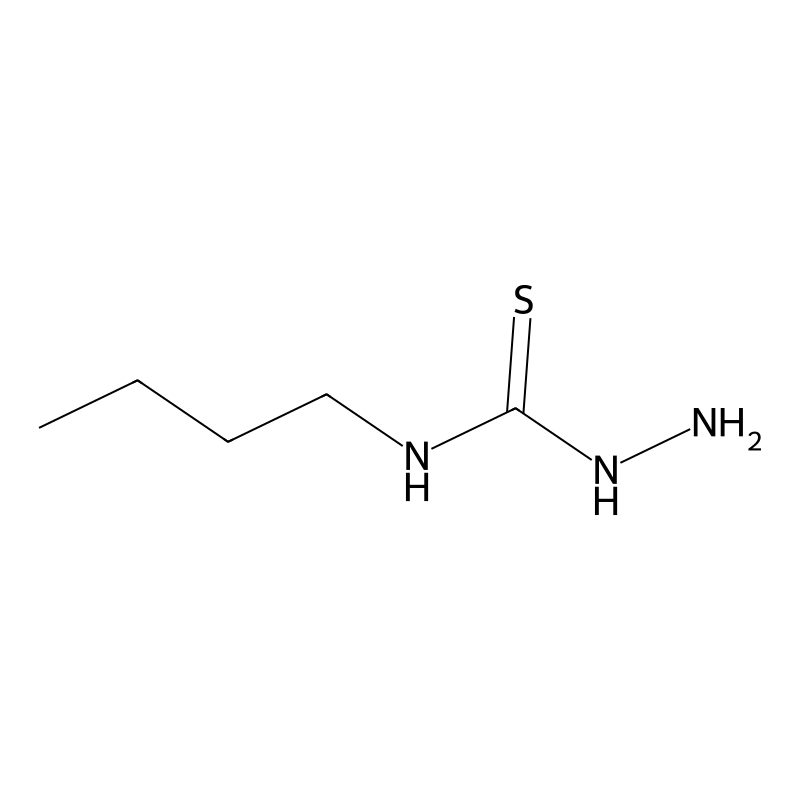4-Butyl-3-thiosemicarbazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial and Antifungal Activity:
Studies have shown that 4-BTSC exhibits potential antibacterial and antifungal properties. Research published in "Metal-Based Drugs" found that 4-BTSC derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Another study published in "Farmaco" explored the antifungal activity of 4-BTSC against Candida albicans, a common fungal pathogen []. These findings suggest that 4-BTSC could be a potential candidate for the development of novel antimicrobial agents.
4-Butyl-3-thiosemicarbazide is a chemical compound with the molecular formula C5H13N3S. It is categorized as a thiosemicarbazide, which is a class of compounds characterized by the presence of a thiosemicarbazone functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Thiosemicarbazides are often used as intermediates in the synthesis of various bioactive molecules due to their ability to form imine bonds, which are crucial for creating diverse heterocyclic compounds .
This compound exhibits notable biological activities, including antiproliferative effects against various cancer cell lines. Thiosemicarbazides, in general, have been reported to possess antimicrobial, antiviral, and antitumor properties. Specifically, 4-butyl-3-thiosemicarbazide has shown promise in inhibiting cell proliferation and inducing apoptosis in certain cancer models . Its mechanism of action may involve interactions with cellular pathways related to growth regulation and apoptosis.
The synthesis of 4-butyl-3-thiosemicarbazide typically involves the reaction of butyl hydrazine with carbon disulfide followed by treatment with an appropriate carbonyl compound. A common method includes:
- Preparation of Thiosemicarbazide: Reacting butyl hydrazine with carbon disulfide to form the thiosemicarbazide.
- Condensation Reaction: The thiosemicarbazide can then be reacted with aldehydes or ketones under acidic or basic conditions to yield various derivatives.
This synthetic pathway allows for the modification of the compound to enhance its biological activity or alter its chemical properties .
4-Butyl-3-thiosemicarbazide finds applications primarily in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives are explored for:
- Anticancer agents: Due to their antiproliferative properties.
- Antimicrobial agents: For potential use against bacterial and fungal infections.
- Research tools: In studies related to cell signaling and metabolic pathways .
Interaction studies involving 4-butyl-3-thiosemicarbazide have focused on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, research has shown that thiosemicarbazides can interact with enzymes involved in metabolic processes, influencing their activity and leading to altered cellular responses . Furthermore, such interactions may contribute to the compound's observed biological effects.
4-Butyl-3-thiosemicarbazide shares structural similarities with other thiosemicarbazides, such as 4-methyl-3-thiosemicarbazide and 4-phenylthiosemicarbazide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Butyl-3-thiosemicarbazide | Butyl group attached to thiosemicarbazide | Antiproliferative, antimicrobial | Unique butyl side chain enhances lipophilicity |
| 4-Methyl-3-thiosemicarbazide | Methyl group attached | Antimicrobial, anticancer | More polar due to methyl group |
| 4-Phenylthiosemicarbazide | Phenyl group attached | Anticancer | Aromatic ring increases stability |
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








